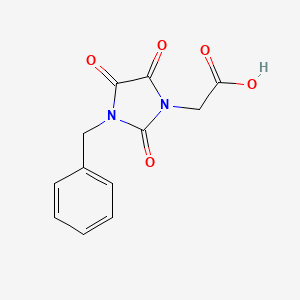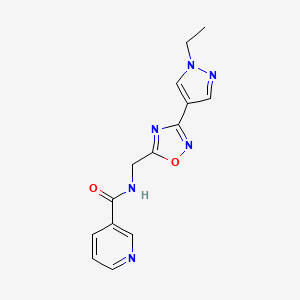![molecular formula C18H14N4O3 B2816056 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-6-carboxamide CAS No. 2034414-52-1](/img/structure/B2816056.png)
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-6-carboxamide” is a complex organic compound. It contains a quinoxaline moiety, which is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It also contains a 4,5,6,7-Tetrahydrofuro[2,3-c]pyridin-2(3H)-one moiety .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps. For instance, the synthesis of quinoxalines often involves the condensation of 1,2-diamines with 1,2-diketones . The synthesis of 4,5,6,7-Tetrahydrofuro[2,3-c]pyridin-2(3H)-one involves the oxidation of 2,3-cyclopentenopyridine analogues . The exact synthesis process for this specific compound is not available in the search results.Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and the structures of its components. It contains a quinoxaline ring, which is a fused ring structure containing a benzene ring and a pyrazine ring . It also contains a 4,5,6,7-Tetrahydrofuro[2,3-c]pyridin-2(3H)-one moiety . The exact structure would need to be confirmed with techniques such as NMR .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Quinoxalines can undergo a variety of reactions, including condensation reactions . The 4,5,6,7-Tetrahydrofuro[2,3-c]pyridin-2(3H)-one moiety could also undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some properties, such as melting point and boiling point, could be determined experimentally. The compound’s reactivity and stability would depend on its structure and the conditions under which it is stored and used .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Novel Synthetic Methodologies
Research efforts have been directed towards developing innovative synthetic routes for complex heterocyclic compounds, including quinoxaline derivatives. These methods aim to enhance the efficiency and selectivity of chemical reactions, enabling the synthesis of compounds with potential pharmaceutical applications. For instance, the synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines presents a strategy for constructing complex molecules with potential for forming coordinate bonds with metal ions, which could be useful for targeted delivery applications (Yang et al., 2017).
Photoelectrical Characterizations
The study of photoelectrical properties of heteroannulated compounds, such as ECPPQT, derived from quinoxaline carboxamides, reveals their potential in optoelectronic applications. These findings suggest the possibility of using these compounds in devices that require materials with specific optical absorption properties (Farag et al., 2016).
Biological Activities
Antibacterial and Antitumor Activities
Several studies have demonstrated the antibacterial and antitumor potentials of quinoxaline derivatives. Novel fluoroquinolones have shown efficacy against Mycobacterium tuberculosis in animal models, highlighting their potential as therapeutic agents in combating tuberculosis (Shindikar & Viswanathan, 2005). Moreover, the synthesis and evaluation of new heterocycles attached to the pyridinecarboxamide moiety have unveiled compounds with a wide range of biological activities, including antibacterial properties (Nabila et al., 2017).
DNA/BSA Interactions and Cytotoxicity
The role of π-conjugation in the coordination behavior of carboxamide palladium(II) complexes has been explored, revealing insights into their interactions with DNA and bovine serum albumin (BSA). These interactions are crucial for understanding the mechanism of action of these complexes and their potential cytotoxic effects on cancer cells, offering a pathway for the development of new anticancer drugs (Omondi et al., 2021).
Mécanisme D'action
Target of Action
The primary targets of the compound “N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-6-carboxamide” are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of “n-(2-(7-oxofuro[2,3-c]pyridin-6(7h)-yl)ethyl)quinoxaline-6-carboxamide” is currently unavailable .
Propriétés
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c23-17(13-1-2-14-15(11-13)20-6-5-19-14)21-7-9-22-8-3-12-4-10-25-16(12)18(22)24/h1-6,8,10-11H,7,9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBRLXGRJZLCEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)NCCN3C=CC4=C(C3=O)OC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2815980.png)

![N-[1-(1-Methylimidazol-2-yl)-2-phenylethyl]prop-2-enamide](/img/structure/B2815982.png)
![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2815983.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2815984.png)
![1-(3-fluorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2815985.png)

![8-fluoro-2-(2-(2-fluorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2815991.png)
![1-(dipropylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2815992.png)
![Tert-butyl (3aR,7aS)-2-(4-chloro-1,3,5-triazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2815993.png)

![5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine](/img/structure/B2815996.png)